

An In-depth Technical Guide to the Synthesis of Leuco Ethyl Violet

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract: **Leuco Ethyl Violet**, the colorless, reduced form of the triarylmethane dye Ethyl Violet, is a compound of interest in various chemical and biomedical applications, including as a potential prodrug photocatalyst.[1][2] This technical guide provides a comprehensive, representative protocol for the synthesis of **Leuco Ethyl Violet**. The described methodology is based on established synthetic routes for structurally analogous triphenylmethane leuco dyes, such as Leucocrystal Violet.[3][4] The protocol details the necessary reagents, experimental procedure, purification, and characterization, supported by quantitative data and workflow visualizations to facilitate reproducibility in a research setting.

Introduction

Leuco Ethyl Violet, chemically known as tris(4-(diethylamino)phenyl)methane, is the reduced, non-colored form of Ethyl Violet. The transformation between the leuco form and the colored dye form involves a reversible oxidation-reduction reaction.[5] This property is harnessed in various applications, including forensic science for blood detection (in the case of Leucocrystal Violet) and more recently in targeted therapy as self-activating prodrug photocatalysts.[1][6] The synthesis of triphenylmethane leuco dyes typically involves the acid-catalyzed condensation of an N,N-dialkylaniline with a carbonyl compound that provides the central methine carbon.[7] This guide outlines a feasible and efficient synthesis route for **Leuco Ethyl Violet**.



Synthetic Pathway Overview

The synthesis of **Leuco Ethyl Violet** can be achieved through the acid-catalyzed condensation of N,N-diethylaniline with 4,4'-bis(diethylamino)benzhydrol (Michler's Hydrol analogue for the ethylated version). A more direct, one-pot approach involves the condensation of three equivalents of N,N-diethylaniline with one equivalent of a suitable one-carbon electrophile, such as formaldehyde or triethyl orthoformate, under acidic conditions. This guide will focus on the condensation reaction with triethyl orthoformate, a common method for synthesizing triarylmethanes.

The overall reaction is as follows:

3 C6H5N(C2H5)2 + HC(OC2H5)3 --(H+)--> CH[C6H4N(C2H5)2]3 + 3 C2H5OH

Experimental Protocol

This protocol details the synthesis of **Leuco Ethyl Violet** from N,N-diethylaniline and triethyl orthoformate.

3.1. Materials and Reagents



Reagent	Formula	Molar Mass (g/mol)	Quantity	Purity
N,N- Diethylaniline	C10H15N	149.23	44.77 g (300 mmol)	≥99%
Triethyl orthoformate	C7H16O3	148.20	14.82 g (100 mmol)	≥98%
Concentrated Sulfuric Acid	H2SO4	98.08	5 mL	98%
Ethanol	С2Н5ОН	46.07	As needed	95%
Sodium Bicarbonate	NaHCO3	84.01	As needed	Saturated solution
Dichloromethane	CH2Cl2	84.93	300 mL	ACS grade
Anhydrous Magnesium Sulfate	MgSO4	120.37	As needed	Anhydrous
Hexane	C6H14	86.18	As needed	ACS grade
Ethyl Acetate	C4H8O2	88.11	As needed	ACS grade

3.2. Reaction Procedure

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N,N-diethylaniline (44.77 g, 300 mmol) and triethyl orthoformate (14.82 g, 100 mmol).
- Acid Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (5 mL) dropwise. An exothermic reaction may be observed.
- Reaction Conditions: Heat the reaction mixture to reflux at approximately 120-130°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.



- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
 Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
- Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

The crude **Leuco Ethyl Violet** can be purified by column chromatography on silica gel.

- Column Preparation: Pack a silica gel column using a slurry of silica in hexane.
- Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
- Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. The product typically elutes with a hexane:ethyl acetate mixture of around 95:5 to 90:10.
- Product Collection: Collect the fractions containing the purified product (monitored by TLC)
 and combine them.
- Final Product: Remove the solvent from the combined fractions by rotary evaporation to yield
 Leuco Ethyl Violet as a white to off-white solid.

Characterization and Data

The identity and purity of the synthesized **Leuco Ethyl Violet** can be confirmed using various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data of Leuco Ethyl Violet



Property	Value	
Molecular Formula	C31H43N3	
Molecular Weight	457.69 g/mol	
Appearance	White to off-white solid	
Melting Point	Not reported, but expected to be similar to Leucocrystal Violet (175-177 °C)[8]	
1H NMR (CDCl3, 300 MHz)	δ (ppm): 6.9-7.1 (d, 6H, Ar-H), 6.5-6.7 (d, 6H, Ar-H), 5.5 (s, 1H, CH), 3.2-3.4 (q, 12H, N-CH2-CH3), 1.0-1.2 (t, 18H, N-CH2-CH3) (Predicted)	
13C NMR (CDCl3, 75 MHz)	δ (ppm): 147.0, 129.5, 128.0, 112.0, 56.0, 44.5, 12.5 (Predicted)	
FT-IR (KBr, cm-1)	~2965 (C-H stretch, alkyl), ~1610 (C=C stretch, aromatic), ~1515, ~1350 (C-N stretch) (Predicted)	
UV-Vis (Ethanol)	λ max ~265 nm (Leuco form is colorless in the visible range)	

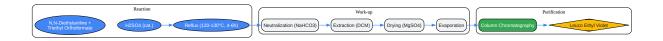
Table 2: Representative Synthesis Yield and Purity

Parameter	Result
Theoretical Yield	45.77 g
Actual Yield (after purification)	32.0 - 38.9 g
Percentage Yield	70 - 85%
Purity (by HPLC)	>98%

Visualizations

5.1. Synthesis Workflow



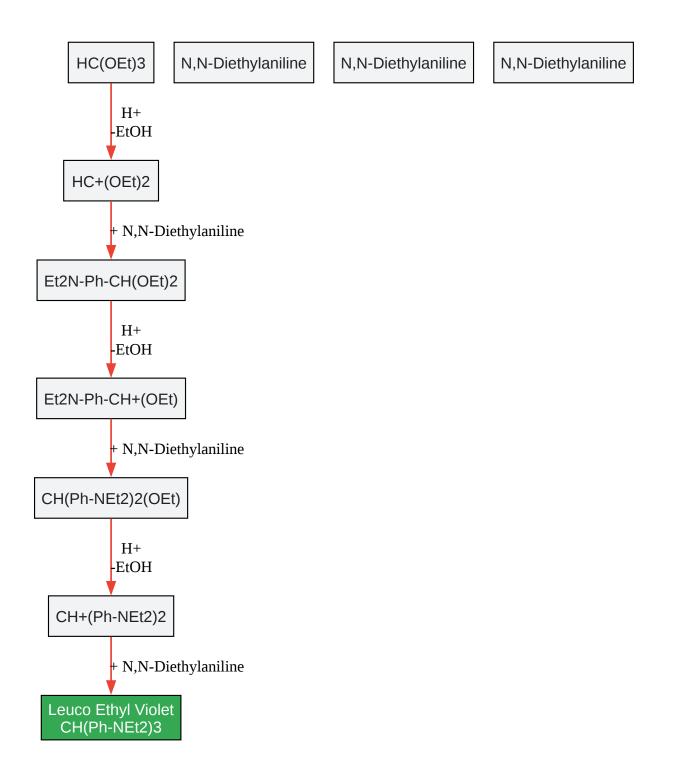


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Caption: Workflow for the synthesis of Leuco Ethyl Violet.

5.2. Reaction Mechanism Pathway





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Caption: Proposed reaction mechanism for Leuco Ethyl Violet synthesis.



Safety Precautions

- N,N-diethylaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.
- Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
- The reaction should be performed in a fume hood. Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The described protocol provides a robust and reproducible method for the synthesis of **Leuco Ethyl Violet**. This in-depth guide, based on established chemical principles for analogous compounds, offers researchers a clear pathway to obtain this compound in high purity and yield, suitable for a range of scientific applications. The provided data and visualizations serve as a practical resource for the successful execution of this synthesis.

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